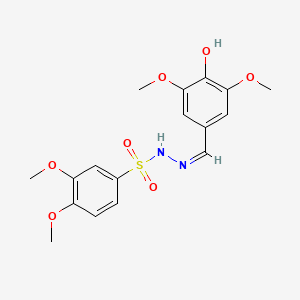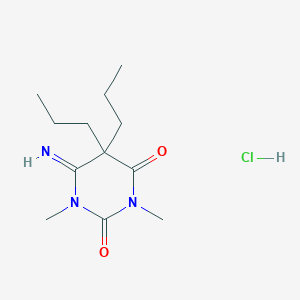![molecular formula C16H13BrN2O3 B6016680 3-[2-(4-bromophenyl)-2-oxoethyl]-3-methoxyimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B6016680.png)
3-[2-(4-bromophenyl)-2-oxoethyl]-3-methoxyimidazo[1,2-a]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-bromophenyl)-2-oxoethyl]-3-methoxyimidazo[1,2-a]pyridin-2(3H)-one, also known as BRD0705, is a small molecule inhibitor that has been developed for the treatment of cancer.
Mecanismo De Acción
3-[2-(4-bromophenyl)-2-oxoethyl]-3-methoxyimidazo[1,2-a]pyridin-2(3H)-one is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are important epigenetic regulators. BET proteins play a crucial role in the transcriptional regulation of genes involved in cancer development and progression. By inhibiting BET proteins, this compound disrupts the expression of oncogenes and induces the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro and in vivo. It has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. In addition, this compound has been found to be stable in plasma and liver microsomes, which is important for its potential use as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[2-(4-bromophenyl)-2-oxoethyl]-3-methoxyimidazo[1,2-a]pyridin-2(3H)-one in lab experiments is its specificity for BET proteins, which allows for the study of the role of BET proteins in cancer development and progression. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the development of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-methoxyimidazo[1,2-a]pyridin-2(3H)-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of analogs of this compound with improved pharmacokinetic properties. Additionally, further research is needed to determine the efficacy of this compound in animal models of cancer and to investigate its potential use in combination with other anti-cancer agents.
Métodos De Síntesis
The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-methoxyimidazo[1,2-a]pyridin-2(3H)-one involves the reaction of 4-bromoacetophenone with 2-amino-3-methoxypyridine in the presence of sodium hydride and acetic acid. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
3-[2-(4-bromophenyl)-2-oxoethyl]-3-methoxyimidazo[1,2-a]pyridin-2(3H)-one has been found to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis and inhibit angiogenesis, which are important processes in cancer development and progression.
Propiedades
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-methoxyimidazo[1,2-a]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-22-16(10-13(20)11-5-7-12(17)8-6-11)15(21)18-14-4-2-3-9-19(14)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAQTEPFTJYQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(=O)N=C2N1C=CC=C2)CC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-chlorophenyl)-3-[(4-isopropyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6016614.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({methyl[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016616.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6016620.png)


![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6016643.png)

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6016653.png)

![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6016663.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B6016670.png)
![(cyclopropylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B6016676.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6016688.png)